N-[(4-bromophenyl)methyl]pyrimidin-2-amine
Description
N-[(4-bromophenyl)methyl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a bromophenyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLOZWMLTKARJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]pyrimidin-2-amine typically involves the reaction of 4-bromobenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-bromobenzylamine reacts with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromophenyl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.
Industry: Utilized in the synthesis of agrochemicals and dyes due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in microbial growth and cancer cell proliferation. For example, it may inhibit DNA synthesis by targeting thymidylate synthase or dihydrofolate reductase.
Pathways Involved: The compound can interfere with the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell growth and division.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)pyrimidin-2-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)methylpyrimidin-2-amine: Substitution of bromine with chlorine can alter its chemical properties and potency.
N-(4-fluorophenyl)methylpyrimidin-2-amine: Fluorine substitution can enhance its stability and lipophilicity.
Uniqueness
N-[(4-bromophenyl)methyl]pyrimidin-2-amine is unique due to the presence of the bromophenyl group, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and studying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
